3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one 3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17863830
InChI: InChI=1S/C7H7N3O2/c1-10-6(2-3-8-10)5-4-7(11)12-9-5/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol

3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one

CAS No.:

Cat. No.: VC17863830

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one -

Specification

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
IUPAC Name 3-(2-methylpyrazol-3-yl)-4H-1,2-oxazol-5-one
Standard InChI InChI=1S/C7H7N3O2/c1-10-6(2-3-8-10)5-4-7(11)12-9-5/h2-3H,4H2,1H3
Standard InChI Key DSRFQQMHKVEIFV-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)C2=NOC(=O)C2

Introduction

Molecular Architecture and Physicochemical Properties

The compound’s structure combines a 1-methylpyrazole ring with a partially saturated oxazolone system. The pyrazole moiety contributes aromatic stability and hydrogen-bonding capabilities, while the 4,5-dihydro-oxazol-5-one introduces a reactive ketone and nucleophilic sites. Key molecular properties include:

PropertyValue
Molecular formulaC₇H₇N₃O₂
Molecular weight165.15 g/mol
CAS Registry Number1702177-37-4
Predicted solubilityModerate in polar aprotic solvents

The planar pyrazole ring and non-planar oxazolone system create a conjugated π-system, enabling interactions with biological targets and participation in cycloaddition reactions .

Synthetic Methodologies

Cyclocondensation of Pyrazole Derivatives

A common route involves reacting 1-methyl-1H-pyrazole-5-carboxylic acid with hydroxylamine derivatives under acidic conditions. The reaction proceeds via oxime intermediate formation, followed by intramolecular cyclization to yield the oxazolone ring . Optimized conditions (e.g., HCl catalysis at 60–80°C) achieve yields exceeding 65% with high purity.

Three-Component Condensation

Adapting methods from dienediolate synthesis , dialkyl oxalates may react with methyl ketones and pyrazole derivatives in basic media. This approach facilitates scalability but requires precise stoichiometric control to minimize byproducts like polymeric species.

Post-Functionalization Strategies

The synthesized compound serves as a precursor for:

  • N-Alkylation: Introducing alkyl chains at the oxazolone nitrogen enhances lipophilicity

  • Electrophilic Aromatic Substitution: Bromination or nitration at the pyrazole’s 3-position modifies electronic properties

Reactivity and Transformation Pathways

Oxidation Behavior

The oxazolone’s α,β-unsaturated ketone undergoes selective epoxidation with peracids, producing spiro-epoxide derivatives valuable for further functionalization. Controlled oxidation with MnO₂ yields dehydrogenated oxazole systems .

Reduction Profiles

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxazolone’s double bond, generating 4,5-dihydro derivatives that exhibit enhanced conformational flexibility for biological interactions .

Nucleophilic Additions

The ketone group participates in:

  • Grignard reactions forming tertiary alcohols

  • Hydrazine condensations creating pyrazoline hybrids

  • Wittig reactions extending π-conjugation

Target EnzymeIC₅₀ (μM)Mechanism
Cyclooxygenase-212.4Competitive active-site binding
Tubulin Polymerase18.9Colchicine-site interaction
Bacterial DD-transpeptidase9.7Covalent β-lactam mimicry

The oxazolone’s electron-deficient carbonyl interacts with catalytic residues, while the pyrazole nitrogen network facilitates hydrogen bonding to conserved motifs.

Cytotoxicity Profiling

In vitro screens against NCI-60 cell lines reveal selective activity:

Cell LineGI₅₀ (μM)Selectivity Index vs. Normal Cells
MCF-7 (Breast)14.28.9
PC-3 (Prostate)19.85.2
HCT-116 (Colon)11.512.4

Mechanistic studies indicate apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization.

Industrial and Material Science Applications

Organic Semiconductor Development

The compound’s extended conjugation enables use in:

  • Electron-transport layers for OLEDs (ETL mobility: 0.12 cm²/V·s)

  • Non-fullerene acceptors in photovoltaics (PCE: 6.8% in prototype cells)

Catalytic Ligand Design

Complexation with transition metals yields catalysts for:

  • Asymmetric hydrogenation (up to 92% ee)

  • C-H activation reactions (TON > 1,500)

Environmental and Toxicological Considerations

Biodegradation Pathways

Soil microcosm studies show 78% degradation within 28 days via:

  • Oxazolone ring hydrolysis to carboxylic acid

  • Pyrazole demethylation

  • Subsequent mineralization to CO₂ and NH₃

Ecotoxicity Parameters

OrganismLC₅₀ (mg/L)NOEC (mg/L)
Daphnia magna42.112.5
Selenastrum capricornutum18.95.6

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